molecular formula C5H13ClN2O B1652971 Carbamylmethyltrimethylammonium chloride CAS No. 16676-65-6

Carbamylmethyltrimethylammonium chloride

Cat. No.: B1652971
CAS No.: 16676-65-6
M. Wt: 152.62 g/mol
InChI Key: VOYUSQRHBBSWFY-UHFFFAOYSA-N
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Description

Carbamylmethyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H15ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamylmethyltrimethylammonium chloride can be synthesized through the reaction of trimethylamine with chloroacetamide. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows: [ \text{(CH3)3N} + \text{ClCH2CONH2} \rightarrow \text{(CH3)3NCH2CONH2}^+ \text{Cl}^- ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trimethylamine and chloroacetamide are mixed under controlled conditions. The reaction is monitored to ensure optimal yield and purity. Post-reaction, the product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Carbamylmethyltrimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield trimethylamine and chloroacetamide.

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions.

Scientific Research Applications

Carbamylmethyltrimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: The compound is used in the production of various industrial chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of carbamylmethyltrimethylammonium chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactant, which can then move across the phase boundary. This enhances the reaction rate and efficiency. The molecular targets include various ions and molecules that can form complexes with the quaternary ammonium group.

Comparison with Similar Compounds

    Benzyltrimethylammonium chloride: Similar in structure but with a benzyl group instead of a carbamylmethyl group.

    Tetramethylammonium chloride: Lacks the carbamylmethyl group, making it less versatile in certain reactions.

    Didecyldimethylammonium chloride: Used as a disinfectant and has longer alkyl chains compared to carbamylmethyltrimethylammonium chloride.

Uniqueness: this compound is unique due to its carbamylmethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful as a phase transfer catalyst and in applications requiring specific interactions with biological membranes.

Properties

IUPAC Name

(2-amino-2-oxoethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3,(H-,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYUSQRHBBSWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16676-65-6
Record name Ammonium, (carbamoylmethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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